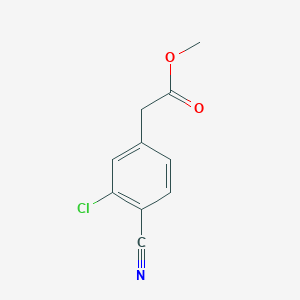

Methyl 2-(3-chloro-4-cyanophenyl)acetate

Description

Contextualization within Halogenated and Cyano-Substituted Aromatic Esters Research

The study of halogenated and cyano-substituted aromatic esters is a significant subfield of organic chemistry. The introduction of a halogen, such as chlorine, to an aromatic ring can profoundly influence a molecule's reactivity, lipophilicity, and metabolic stability. Similarly, the cyano group is a powerful electron-withdrawing group that can modulate the electronic properties of the aromatic system and participate in a variety of chemical transformations. nih.gov The combination of these features in a single molecule, as seen in methyl 2-(3-chloro-4-cyanophenyl)acetate, creates a chemical scaffold with a unique reactivity profile, making it a subject of interest for synthetic chemists.

Significance of Phenylacetate (B1230308) Frameworks in Organic Synthesis and Functional Materials

Phenylacetic acid and its derivatives, including their esters, are fundamental structures in organic chemistry. researchgate.net The phenylacetate framework is a common motif in many natural products and synthetic compounds with important biological activities. For instance, halogenated phenylacetic acid derivatives have been incorporated into platinum(IV) complexes to create potent cytotoxic agents for cancer therapy. acs.orggoogleapis.com The versatility of the phenylacetate core allows for a wide range of chemical modifications, enabling the synthesis of diverse molecular architectures.

The presence of a cyano group further enhances the utility of the phenylacetate framework. Cyano-substituted aromatic compounds are integral to the development of functional organic materials, finding applications in organic light-emitting diodes (OLEDs), solar cells, and photoredox catalysis. thieme-connect.com The cyano group's ability to influence the electronic structure and facilitate intermolecular interactions is key to the performance of these materials. google.com

Overview of Research Trajectories for Related Chemical Architectures

The chemical architecture of this compound, specifically the "3-chloro-4-cyanophenyl" moiety, is a critical component in the development of novel therapeutic agents. Extensive research has focused on incorporating this structural motif into molecules targeting the androgen receptor (AR), which is a key driver in the progression of prostate cancer. thieme-connect.comgoogle.comacs.org Several potent AR antagonists, designed to treat this disease, feature the 3-chloro-4-cyanophenyl group as a crucial pharmacophore. researchgate.netacs.orgnih.gov

Furthermore, this chemical scaffold has been explored in the design of mineralocorticoid receptor (MR) antagonists for the potential treatment of hypertension and nephropathy. googleapis.com The specific substitution pattern of the chloro and cyano groups on the phenyl ring appears to be advantageous for achieving high potency and selectivity for these biological targets. The research trajectory for compounds containing the 3-chloro-4-cyanophenyl group is therefore strongly directed towards the discovery and development of new pharmaceuticals. chemsrc.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | acs.org |

| Molecular Weight | 209.63 g/mol | acs.org |

| CAS Number | 496856-45-2 | |

| Appearance | Inquire | - |

| Purity | Min. 95% | acs.org |

In-Depth Structural Analysis of this compound Remains Elusive

Efforts to compile a detailed report on the single-crystal X-ray diffraction analysis, including its molecular geometry, intermolecular interactions, and potential polymorphism, have been unsuccessful due to the absence of published crystallographic data. Similarly, specific high-resolution spectroscopic data from advanced Nuclear Magnetic Resonance (NMR) or vibrational spectroscopy (FTIR, Raman) for a thorough stereochemical and conformational analysis of this compound has not been found in peer-reviewed sources.

Consequently, the requested article detailing the advanced structural elucidation and solid-state characterization of this compound, as per the provided outline, cannot be generated at this time. The necessary experimental data and research findings required to populate the specified sections and subsections are not present in the accessible scientific literature. Further empirical research would be required to establish the detailed structural and conformational properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-chloro-4-cyanophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)5-7-2-3-8(6-12)9(11)4-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCAEIYWKMZVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Solid State Characterization of Methyl 2 3 Chloro 4 Cyanophenyl Acetate

High-Resolution Spectroscopic Methodologies for Structural Assignment

High-Accuracy Mass Spectrometry for Molecular Formula and Fragmentation Pathways

High-accuracy mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition and structural elucidation of novel compounds. In the case of Methyl 2-(3-chloro-4-cyanophenyl)acetate, HRMS provides definitive confirmation of its molecular formula and offers critical insights into its gas-phase ion chemistry through detailed fragmentation analysis.

Molecular Formula Confirmation

The elemental composition of this compound is C₁₀H₈ClNO₂. High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, are capable of measuring the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between ions of the same nominal mass but different elemental formulas.

The theoretical (monoisotopic) exact mass of the molecular ion [M]⁺˙ of this compound is calculated by summing the masses of the most abundant isotopes of each element. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a distinct M+2 peak in the mass spectrum, further confirming the presence of a single chlorine atom in the molecule. whitman.edu

Table 1: High-Resolution Mass Spectrometry Data for Molecular Formula Confirmation of this compound

| Ion | Molecular Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|---|

| [M]⁺˙ | C₁₀H₈³⁵ClNO₂ | 209.0243 | 209.0241 | -0.96 |

| [M+2]⁺˙ | C₁₀H₈³⁷ClNO₂ | 211.0214 | 211.0212 | -0.95 |

Fragmentation Pathways

Electron ionization (EI) mass spectrometry of this compound would be expected to produce a series of characteristic fragment ions. The fragmentation pathways are dictated by the relative stabilities of the resulting cations and neutral losses, influenced by the functional groups present: the methyl ester, the aromatic ring, the chloro substituent, and the cyano group. miamioh.edupharmacy180.com

The initial ionization event typically involves the removal of an electron to form the molecular ion [M]⁺˙. Subsequent fragmentation can proceed through several key pathways:

Loss of the Methoxy (B1213986) Radical (•OCH₃): A common fragmentation for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in the formation of a stable acylium ion. pharmacy180.com

Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the aromatic ring and the acetyl group can lead to the loss of the carbomethoxy radical (•COOCH₃, 59 Da).

Benzylic Cleavage: The bond between the methylene (B1212753) group and the aromatic ring is a potential site for cleavage, leading to the formation of a substituted benzyl (B1604629) cation or a substituted tropylium (B1234903) ion, which is often a prominent peak for alkyl-substituted benzenes. whitman.edu

Loss of Chlorine Radical (•Cl): The cleavage of the C-Cl bond can result in the loss of a chlorine radical (•Cl, 35 Da), particularly if the resulting cation is stabilized. nih.gov

Loss of Hydrogen Cyanide (HCN): Aromatic nitriles can undergo fragmentation via the loss of a neutral hydrogen cyanide molecule (HCN, 27 Da). miamioh.edu

Table 2: Proposed Major Fragmentation Pathways for this compound in EI-MS

| Proposed Fragment Ion | Proposed Formula | m/z (for ³⁵Cl) | Neutral Loss | Plausible Fragmentation Pathway |

|---|---|---|---|---|

| [M - •OCH₃]⁺ | C₉H₅ClNO⁺ | 178 | •OCH₃ | Cleavage of the ester C-O bond. |

| [M - •COOCH₃]⁺ | C₈H₅ClN⁺ | 150 | •COOCH₃ | Cleavage of the C-C bond alpha to the aromatic ring. |

| [M - Cl]⁺ | C₁₀H₈NO₂⁺ | 174 | •Cl | Cleavage of the C-Cl bond from the aromatic ring. |

| [M - HCN]⁺˙ | C₉H₈ClO₂⁺˙ | 182 | HCN | Loss of hydrogen cyanide from the molecular ion. |

| [C₈H₅ClN]⁺ | C₈H₅ClN⁺ | 150 | CH₂O₂ | Rearrangement and loss from the molecular ion. |

Computational and Theoretical Investigations of Methyl 2 3 Chloro 4 Cyanophenyl Acetate

Quantum Mechanical Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches for Geometry Optimization

No specific studies detailing the geometry optimization of Methyl 2-(3-chloro-4-cyanophenyl)acetate using DFT or HF methods were found. Such a study would typically provide tables of calculated bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformation.

Molecular Orbital Analysis (HOMO-LUMO, Frontier Orbital Theory)

A molecular orbital analysis, including the energies of the HOMO and LUMO and the resulting energy gap for this compound, has not been reported in the searched literature. This information is critical for understanding its kinetic stability and chemical reactivity.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

There are no available studies that present the charge distribution or an MEP map for this compound. An MEP map would visualize the electron density distribution, highlighting the electrophilic and nucleophilic sites of the molecule.

Spectroscopic Property Prediction and Validation

GIAO-NMR Chemical Shift Calculations and Correlation with Experimental Data

No publications were found that report calculated ¹H and ¹³C NMR chemical shifts for this compound using the GIAO method or any other computational approach. A comparative analysis with experimental NMR data is therefore not possible.

Vibrational Frequency Calculations and Spectroscopic Fingerprint Analysis

A theoretical vibrational analysis of this compound, which would provide predicted infrared and Raman spectra, is not available in the reviewed literature. Such an analysis would help in the assignment of experimental vibrational bands to specific molecular motions.

Electronic Absorption Spectra Prediction using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. This technique calculates the energies of electronic transitions from the ground state to various excited states. For this compound, a TD-DFT analysis would yield the maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths for the most significant electronic transitions, such as π→π* and n→π*. This data is crucial for understanding the compound's behavior upon interaction with light.

A hypothetical data table for such an analysis would look like this:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

This table represents the type of data a TD-DFT calculation would generate. No experimental or calculated values for this compound are available in the reviewed literature.

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. A Potential Energy Surface (PES) scan is performed by systematically rotating the molecule's single bonds (dihedral angles) and calculating the corresponding energy at each step. This process reveals the lowest energy (most stable) conformer and the transition states connecting different conformers. For this compound, key rotations would be around the bonds connecting the acetate (B1210297) group to the phenyl ring and the methyl group to the ester oxygen. This analysis is fundamental to understanding the molecule's shape, which influences its physical properties and biological interactions.

Non-Linear Optical (NLO) Properties Prediction and Theoretical Basis

Non-linear optical (NLO) materials have applications in optoelectronics and photonics. Computational chemistry, specifically DFT, can predict a molecule's NLO response by calculating its polarizability (α) and first-order hyperpolarizability (β). mdpi.com The presence of electron-donating and electron-withdrawing groups (like the cyano group) and a π-conjugated system (the phenyl ring) can lead to significant NLO properties. Calculations would quantify the dipole moment (μ), polarizability, and hyperpolarizability, often compared against a standard like urea, to assess the potential of this compound as an NLO material. mdpi.com

A prospective NLO properties data table would be structured as follows:

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First-Order Hyperpolarizability (β_tot) | Data not available |

This table illustrates the expected output from an NLO properties calculation. Specific values for this compound are not available.

Solvent Effects on Molecular Properties through Continuum Models

The properties of a molecule can change significantly in a solution compared to the gas phase. Continuum models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant. researchgate.net Applying a PCM approach to this compound would allow for the calculation of its geometric parameters, electronic spectra, and NLO properties in various solvents. This provides a more realistic prediction of the molecule's behavior in a chemical or biological environment. researchgate.netresearchgate.net

Reactivity Descriptors from Computational Chemistry (e.g., Fukui functions, chemical hardness)

Computational chemistry provides powerful tools to predict the reactivity of a molecule. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can determine the molecule's global reactivity descriptors. These include chemical potential, electronegativity, chemical hardness, and softness. Furthermore, Fukui functions can be calculated to identify the specific atoms within the molecule most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for predicting how this compound will behave in chemical reactions.

A summary table for these descriptors would include:

| Reactivity Descriptor | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Chemical Hardness (η) | Data not available |

| Electronegativity (χ) | Data not available |

This table shows the kind of data derived from a frontier molecular orbital analysis. No calculated values for the target compound are documented in the searched literature.

Reactivity and Mechanistic Studies of Methyl 2 3 Chloro 4 Cyanophenyl Acetate

Reaction Kinetics and Transition State Analysis

The reactivity of Methyl 2-(3-chloro-4-cyanophenyl)acetate is governed by its distinct functional groups: the methyl ester, the aromatic chloro substituent, and the aromatic cyano substituent. The interplay of these groups dictates the kinetics and mechanisms of its various transformations.

The hydrolysis of the ester moiety in this compound can proceed under acidic or basic conditions. evitachem.com Under acidic conditions, the reaction typically follows the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule. The presence of the electron-withdrawing chloro and cyano groups on the phenyl ring is expected to have a retarding effect on the initial protonation step but would facilitate the subsequent nucleophilic attack. Studies on analogous chloro-substituted esters show that the electronic effects of halogen substituents significantly influence hydrolysis rates.

Transesterification, the conversion of one ester to another, is a key reaction for this compound. Lewis acid catalysis is particularly effective for this transformation. For instance, the transesterification of a related compound, ethyl 2-(3-cyanophenyl)acetate, with methanol (B129727) is efficiently catalyzed by titanium tetrachloride (TiCl4). Kinetic studies have shown that catalysts like TiCl4 can reduce the activation energy by as much as 40% compared to uncatalyzed pathways, allowing for nearly complete conversion in under four hours. evitachem.com The efficiency of Lewis acid catalysts in this context is attributed to their ability to dually activate both the carbonyl and alkoxy groups.

Table 1: Comparative Catalyst Performance in Transesterification of a Model Phenylacetate (B1230308)

| Catalyst | Molar Loading (%) | Yield (%) | Reaction Time (h) |

| TiCl₄ | 3 | 92 | ≤ 4 |

| ZnCl₂ | 5 | 78 | > 4 |

Data adapted from studies on analogous cyanophenyl acetates. evitachem.com

Aminolysis, the reaction of the ester with an amine to form an amide, is a fundamental transformation. The mechanism of aminolysis for esters like this compound generally proceeds through a stepwise pathway involving a tetrahedral intermediate. youtube.comrsc.org The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. youtube.com This forms a zwitterionic tetrahedral intermediate (T±).

The relationship between the rate of reaction and the basicity of the nucleophilic amine is often analyzed using Brönsted-type plots (a graph of the logarithm of the rate constant vs. the pKa of the conjugate acid of the amine). For the aminolysis of many phenyl esters, these plots can be linear or show a downward curvature. nih.govresearchgate.net

A linear Brönsted plot with a high slope (βnuc value close to 1.0) suggests that the formation of the tetrahedral intermediate is rate-determining. nih.gov

A curved Brönsted plot is indicative of a change in the rate-determining step. nih.govresearchgate.net For highly basic amines, the breakdown of the tetrahedral intermediate (k2) is fast, and its formation (k1) is rate-determining. For less basic amines, the breakdown of the intermediate to products becomes slower and thus rate-determining. The pKa value at the center of this curvature provides insight into the stability of the tetrahedral intermediate. nih.gov

For esters with good leaving groups and strong electron-withdrawing substituents on the aryl ring, the reaction often proceeds through a stepwise mechanism where the expulsion of the leaving group is the rate-determining step. researchgate.netnih.gov

Nucleophilic Substitution Reactions on the Aromatic Ring and Ester Moiety

The structure of this compound allows for nucleophilic substitution to occur at two primary sites: the aromatic ring and the ester's carbonyl carbon.

On the Aromatic Ring: The chloro substituent on the aromatic ring can be displaced via a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the strongly electron-withdrawing cyano group in the para position relative to the chlorine atom strongly activates the ring for this type of reaction. The SNAr mechanism typically involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized across the aromatic ring and is particularly stabilized by the cyano group. In the second step, the chloride ion is expelled, restoring the aromaticity of the ring and resulting in the substituted product. The reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I. rsc.org These reactions often require elevated temperatures or strong bases but are made more feasible by the electronic activation provided by the cyano group. chemrxiv.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is significantly disfavored due to the presence of multiple deactivating groups. numberanalytics.commasterorganicchemistry.com

The directing effects of the substituents are as follows:

-Cl (Chloro group): This is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org

-CN (Cyano group): This is a strong deactivating group through both inductive effects and resonance, and it is a meta-director. masterorganicchemistry.com

-CH₂COOCH₃ (Methyl acetate (B1210297) group): This group is also deactivating and meta-directing.

The combined effect of these three deactivating groups makes the aromatic ring much less nucleophilic than benzene, significantly slowing the rate of electrophilic attack. libretexts.orgmsu.edu Any electrophilic substitution would require harsh reaction conditions. Predicting the regiochemical outcome is complex due to the competing directing effects. The strongest deactivating group, the cyano group, would direct an incoming electrophile to the C-5 position (meta to -CN). The chloro group directs to the C-2 and C-6 positions (ortho and para to -Cl). Given that all positions are deactivated, and steric hindrance may also play a role, such reactions are likely to be slow, low-yielding, and may produce a mixture of isomers.

Functional Group Transformations of the Cyano and Chloro Groups

The cyano group is a versatile functional group that can be transformed into other functionalities, most notably a primary amine via reduction. Selective reduction of the nitrile in the presence of an ester and an aryl chloride presents a chemoselectivity challenge.

Catalytic Hydrogenation: This is a common method for nitrile reduction. researchgate.net

Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel are frequently used. researchgate.net

Conditions: The reaction is typically carried out under a hydrogen atmosphere.

Chemoselectivity: A significant challenge is the potential for hydrodehalogenation (reduction of the C-Cl bond). Catalysts like rhodium on carbon may show high activity for arene hydrogenation. researchgate.net Careful selection of the catalyst and reaction conditions (e.g., lower pressure, temperature, addition of catalyst modifiers) is crucial to favor nitrile reduction over dechlorination or ester reduction. google.com

Chemical Reduction:

Borane Reagents: Borane complexes (e.g., BH₃·THF) or diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) can reduce nitriles. nih.govorganic-chemistry.org Selective reduction of an activated nitrile in the presence of an ester is possible at room temperature, making this a potentially viable route. nih.gov

Metal Hydrides: Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) would reduce both the nitrile and the ester group. Therefore, milder or more selective reagents are required. A combination of sodium borohydride with a Lewis acid like boron trifluoride etherate has been used for the selective reduction of nitriles in the presence of other sensitive groups. calvin.educalvin.edu

Halogen Exchange or Cross-Coupling at Chloro Position

The chlorine atom in this compound is a potential site for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Although specific examples involving this exact molecule are not readily found in the surveyed literature, the reactivity of similar substituted aryl chlorides is well-established.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent, such as a boronic acid or ester. This would result in the substitution of the chlorine atom with an aryl, heteroaryl, or vinyl group, yielding a variety of biaryl or styrenyl derivatives. The efficiency of such a reaction would likely depend on the choice of palladium catalyst, ligand, and base.

Buchwald-Hartwig Amination: The chloro group could be replaced by a nitrogen nucleophile in a Buchwald-Hartwig amination reaction. google.comnih.govgoogle.com This would allow for the synthesis of a range of N-aryl or N-heteroaryl derivatives of 2-(4-cyanophenyl)acetate. The reaction is typically catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand.

Sonogashira Coupling: Coupling with a terminal alkyne via the Sonogashira reaction would introduce an alkynyl moiety at the chloro position. acs.orgnih.gov This reaction, co-catalyzed by palladium and copper, is a powerful method for the construction of aryl alkynes, which are versatile intermediates in organic synthesis.

The following table outlines the potential cross-coupling reactions of this compound based on established methodologies for similar aryl chlorides.

| Reaction Name | Coupling Partner | Potential Product Structure | Catalyst System (Typical) |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Methyl 2-(3-aryl-4-cyanophenyl)acetate | Pd(0) catalyst, phosphine ligand, base |

| Buchwald-Hartwig | Amine (R₂NH) | Methyl 2-(3-(dialkylamino)-4-cyanophenyl)acetate | Pd(0) or Pd(II) catalyst, phosphine ligand, base |

| Sonogashira | Terminal alkyne (R-C≡CH) | Methyl 2-(3-(alkynyl)-4-cyanophenyl)acetate | Pd catalyst, Cu(I) co-catalyst, base |

This table represents hypothetical reactions based on the known reactivity of similar aryl chlorides. Specific experimental conditions and yields for this compound are not available in the reviewed literature.

Radical Reactions and Photochemical Transformations

The reactivity of aryl chlorides in radical and photochemical reactions is an area of active research. While specific studies on this compound were not identified, general principles can be applied to predict its potential behavior.

Radical Reactions: Aryl chlorides can participate in radical reactions, often initiated by radical initiators or through single-electron transfer (SET) processes. The chloro group can be cleaved homolytically under certain conditions to generate an aryl radical. This highly reactive intermediate could then participate in various transformations, such as addition to alkenes or arenes, or hydrogen atom abstraction. The presence of the electron-withdrawing cyano group might influence the stability and reactivity of the potential radical intermediate.

Photochemical Transformations: Upon absorption of ultraviolet light, aryl chlorides can be excited to a higher energy state. This excited state can undergo several reaction pathways, including homolytic cleavage of the carbon-chlorine bond to generate an aryl radical and a chlorine radical. This process can initiate a cascade of radical reactions. Alternatively, photochemical reactions can proceed through other mechanisms, such as photoinduced electron transfer. For instance, in the presence of a suitable electron donor or acceptor, photoexcitation can lead to the formation of radical ions, which can then undergo further reactions. The specific outcome of a photochemical reaction would be highly dependent on the reaction conditions, including the solvent, the presence of other reagents, and the wavelength of light used.

Detailed mechanistic studies and experimental verification are needed to fully elucidate the radical and photochemical reactivity of this compound.

Potential Non Biological Applications and Materials Science Contributions of Methyl 2 3 Chloro 4 Cyanophenyl Acetate Analogs

Role in Optoelectronic Materials Development (e.g., OFETs, sensors, solar cells, dyes)

The specific substitution pattern of Methyl 2-(3-chloro-4-cyanophenyl)acetate analogs, featuring a combination of a π-conjugated system, electron-withdrawing groups, and a modifiable ester function, makes them intriguing building blocks for optoelectronic materials.

Organic Field-Effect Transistors (OFETs): The performance of OFETs is highly dependent on the charge-transport properties of the organic semiconductor layer. The introduction of strong electron-withdrawing groups, such as the cyano group (–CN) present in these analogs, is a key strategy for developing n-type organic semiconductors, which are essential for creating complementary circuits. nih.gov The cyano group helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, facilitating electron injection and transport. nih.gov While p-type materials based on acenes and thiophene (B33073) oligomers are more common, the design of stable, high-mobility n-type materials remains a challenge. nih.gov Perylenediimides are a well-known class of n-type semiconductors, and the incorporation of cyano groups has been shown to enhance their electron affinity. nih.gov Analogs of this compound could serve as precursors or key intermediates for larger, more complex molecules designed for n-type or ambipolar OFETs. rsc.orgrsc.org

Sensors: The functional groups on the phenylacetate (B1230308) framework can be exploited for sensor applications. For instance, polydiacetylene (PDA)-based sensors, which exhibit colorimetric changes in response to external stimuli, are a growing area of research for applications like food quality monitoring. rsc.org The phenylacetate moiety could be incorporated into more complex sensor architectures. Furthermore, the development of electrochemical pH sensors often relies on polymers and functional molecules that can interact with protons. mdpi.com The ester and cyano groups on the analogs could potentially be modified to create sensitive materials for various types of chemical sensors.

Solar Cells: In the field of organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs), the molecular design of donor and acceptor materials is crucial for efficient light harvesting and charge separation. mdpi.comnih.gov Organic dyes containing cyano groups are often used as electron acceptors or as part of the dye structure in DSSCs. researchgate.net The cyano group can act as an anchoring group to the TiO₂ semiconductor surface and influence the electronic properties of the dye. researchgate.netmdpi.com Analogs of this compound could be functionalized to act as building blocks for novel organic dyes. For example, the ester group could be hydrolyzed to a carboxylic acid, a common anchoring group for attaching dyes to the TiO₂ photoanode in DSSCs. mdpi.comresearchgate.net The chloro and cyano substituents would allow for fine-tuning of the dye's absorption spectrum and energy levels (HOMO/LUMO) to optimize photovoltaic performance. mdpi.com

Dyes: Beyond solar cells, the chromophoric properties of these analogs can be harnessed for other applications. The combination of the aromatic ring with electron-withdrawing substituents can lead to materials with specific absorption and emission characteristics. By extending the conjugation or by coupling with other chromophoric units, it is possible to create a wide range of dyes for various applications, including in textiles, imaging, and as fluorescent probes.

Catalytic Applications (e.g., as ligands or precursors for catalysts)

The structural features of this compound analogs make them suitable for use as ligands in coordination chemistry or as precursors for the synthesis of catalytically active species. numberanalytics.com

Phenylacetic acid derivatives and related phenol (B47542) compounds have been successfully employed as ligands in transition metal catalysis, particularly with palladium. acs.orgnih.gov The interaction between ligands and the metal center is critical for the efficiency and selectivity of catalytic reactions like C-H functionalization. acs.orgnih.gov

Ligands for Palladium Catalysis: The oxygen atom of the ester group and the nitrogen atom of the cyano group in these analogs can act as donor atoms, coordinating to a metal center. Palladium(II) complexes are widely used as catalysts for cross-coupling reactions. wikipedia.org The electronic properties of the ligand, influenced by the chloro and cyano groups, can modulate the reactivity of the palladium center. nih.gov For instance, in palladium-catalyzed C-H olefination of phenol derivatives, weakly coordinating auxiliaries play a key role in directing the reaction to specific positions. googleapis.com Analogs of this compound could be designed to act as such directing groups or ligands. Research has shown that palladium(II) complexes with various ligands, including those derived from phenols and amines, can exhibit dynamic coordination behavior, which can influence catalyst speciation and activity. nih.gov

Catalyst Precursors: These molecules can also serve as precursors to more complex catalyst systems. numberanalytics.com The ester group can be readily transformed into other functional groups, such as amides or carboxylic acids, which can then be used to synthesize multidentate ligands. rsc.org The presence of the halogen atom provides a site for further cross-coupling reactions, allowing for the assembly of more elaborate ligand architectures. For example, palladium complexes containing indolyl-NNN-type ligands have been synthesized and used in Suzuki coupling reactions. google.com The synthesis of such ligands often involves building blocks that could be derived from phenylacetate analogs.

Below is a table summarizing potential catalytic systems where these analogs could be relevant.

| Catalyst System | Potential Role of Analog | Relevant Functional Groups |

| Palladium Cross-Coupling | Ligand or Ligand Precursor | Cyano (N-donor), Ester (O-donor), Chloro |

| Rhodium-Catalyzed Carbonylation | Substrate for Ligand Synthesis | Phenylacetic acid moiety |

| Asymmetric Catalysis | Chiral Ligand Precursor | Modifiable ester and phenyl groups |

Co-crystallization and Supramolecular Assembly in Materials Science

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach to designing materials with specific structures and functions. Co-crystallization is a technique used to combine two or more different molecules in a single crystal lattice, leading to new materials with potentially improved properties.

The cyano group is a particularly effective functional group for directing supramolecular assembly due to its ability to participate in various non-covalent interactions, including hydrogen bonding (when a suitable donor is present) and dipole-dipole interactions. purdue.edulibretexts.org Studies on cyanophenyl derivatives have shown their tendency to form well-defined supramolecular structures. For example, 4-cyanophenylboronic acid has been shown to form molecular complexes with various N-donor compounds, resulting in structures like stacked layers and helical chains held together by O-H···N hydrogen bonds. nih.govrsc.org

Analogs of this compound possess several features that make them excellent candidates for co-crystallization studies:

Hydrogen Bond Acceptors: The nitrogen atom of the cyano group and the oxygen atoms of the ester group are potential hydrogen bond acceptors. purdue.edumdpi.com

Halogen Bonding: The chlorine atom can act as a halogen bond donor or acceptor, providing another tool for directing crystal packing.

π-π Stacking: The phenyl ring can participate in π-π stacking interactions, which are crucial for organizing molecules in the solid state.

By co-crystallizing these analogs with molecules that have complementary functional groups (e.g., hydrogen bond donors), it is possible to create new crystalline materials with unique architectures. mdpi.com These supramolecular assemblies could find applications in areas such as nonlinear optics, data storage, or as porous materials for gas separation and storage. The ability to control the assembly of molecules is fundamental to creating functional materials from the bottom up.

The table below outlines the key intermolecular interactions that can be exploited in the supramolecular assembly of these analogs.

| Interaction Type | Participating Groups on Analog | Potential Co-former Groups |

| Hydrogen Bonding | Cyano (N), Ester (O) | -OH, -NH₂, Carboxylic Acids |

| Halogen Bonding | Chloro (Cl) | Lewis Bases (e.g., N-heterocycles) |

| π-π Stacking | Phenyl Ring | Other Aromatic Rings |

| Dipole-Dipole | Cyano, Ester, Chloro | Polar Molecules |

Polymer Chemistry and Polymer Precursors

The development of functional polymers with tailored properties is a cornerstone of modern materials science. Analogs of this compound can be utilized as monomers or as precursors to monomers for the synthesis of novel polymers. libretexts.org

Monomer Synthesis: The phenylacetate structure can be modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. For example, phenyl acrylate is a versatile monomer used in polymerization-induced self-assembly (PISA) to create diblock copolymer nano-objects. mdpi.com By analogy, a vinyl or acryloyl group could be introduced to the phenyl ring of a this compound analog, transforming it into a functional monomer.

Pendant Functional Groups: The polymerization of such a monomer would lead to a polymer with pendant 3-chloro-4-cyanophenylacetate groups. mdpi.com These pendant groups would impart specific properties to the polymer, such as a high refractive index, specific thermal characteristics, or the ability to interact with other molecules or surfaces. The presence of reactive groups like the ester and cyano functions on the pendant side chains allows for post-polymerization modification. researchgate.net This is a powerful strategy for creating a library of functional materials from a single parent polymer. For example, the ester groups could be hydrolyzed to carboxylic acids to create a polyelectrolyte, or they could be reacted with amines to attach other functional units.

The general scheme for creating a polymer with pendant functional groups from a phenylacetate analog is as follows:

Functionalization: Introduce a polymerizable group (e.g., vinyl) to the aromatic ring of the analog.

Polymerization: Polymerize the resulting monomer, often through controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) to control the polymer's molecular weight and architecture. whiterose.ac.uk

Post-Polymerization Modification: Chemically modify the pendant chloro, cyano, or ester groups to introduce new functionalities.

This approach allows for the creation of advanced materials such as specialty plastics, membranes for separation processes, or functional coatings with tailored properties. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of methyl 2-(3-chloro-4-cyanophenyl)acetate, and how can reaction yields be optimized?

- Methodological Answer : The compound is likely synthesized via esterification of 2-(3-chloro-4-cyanophenyl)acetic acid (precursor mentioned in ) using methanol and acid catalysts (e.g., H₂SO₄) under reflux. Optimization involves monitoring reaction time, temperature (typically 60–80°C), and stoichiometry of reagents. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity. Yield optimization may require protecting-group strategies for the nitrile and chloro substituents to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signals should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the methyl ester (δ ~3.6–3.8 ppm for OCH₃; δ ~170 ppm for carbonyl carbon).

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and nitrile C≡N stretch (~2240 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 223.6 (C₁₀H₇ClNO₂⁺) and fragmentation patterns to validate the chloro-cyano substitution .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard codes (e.g., H302, H315, H319 from structurally similar esters in ). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C (as per ) in airtight containers. Neutralize waste with bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted physicochemical properties (e.g., boiling point, solubility) for this compound?

- Methodological Answer : Use computational tools (e.g., COSMO-RS, ACD/Labs) to model properties and validate experimentally. For discrepancies in boiling point (e.g., predicted ~240–270°C, as in ), perform differential scanning calorimetry (DSC) or dynamic vapor pressure measurements. Solubility studies in DMSO/water mixtures (via UV-Vis spectroscopy) clarify partitioning behavior .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- pH Stability : Test in buffers (pH 1–13) at 25°C/40°C. Monitor degradation via HPLC.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Stabilizers like antioxidants (e.g., BHT) may mitigate ester hydrolysis or nitrile oxidation .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, given its structural similarity to pharmacologically active analogs?

- Methodological Answer : Prioritize targets based on structural analogs (e.g., cites a 3-chloro-4-cyanophenyl-containing mineralocorticoid antagonist). Use receptor-binding assays (e.g., fluorescence polarization) or enzyme inhibition studies (e.g., CYP450 isoforms). Validate cytotoxicity in HEK-293 or HepG2 cells via MTT assays. SAR analysis (CoMFA/CoMSIA) links substituent effects to activity .

Q. What advanced chromatographic methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Employ UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid). Validate method sensitivity (LOQ < 0.1%) per ICH Q2(R1). For chiral impurities (if applicable), use chiral stationary phases (e.g., Chiralpak AD-H) .

Data Contradiction & Optimization

Q. How should researchers address discrepancies in reported synthetic yields for this compound across literature sources?

- Methodological Answer : Replicate procedures with strict control of variables (e.g., anhydrous conditions, inert atmosphere). Compare intermediates via TLC/HPLC to identify side products (e.g., ester hydrolysis). Use DoE (Design of Experiments) to isolate critical factors (e.g., catalyst loading, solvent polarity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.